molecular formula C9H11ClF3NO B14598437 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride CAS No. 59380-16-4

2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride

Cat. No.: B14598437
CAS No.: 59380-16-4
M. Wt: 241.64 g/mol
InChI Key: AKJGVRLSQIAOOC-UHFFFAOYSA-N
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Description

2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride is a chemical compound with the molecular formula C8H10ClF3NO. This compound is known for its unique structure, which includes an aminomethyl group, a methyl group, and a trifluoromethyl group attached to a phenol ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride typically involves multiple steps. One common method includes the following steps:

    Nitration: The starting material, 4-methyl-2-nitrophenol, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Aminomethylation: The amino group is further reacted with formaldehyde and a secondary amine to introduce the aminomethyl group.

    Trifluoromethylation: The trifluoromethyl group is introduced using a reagent like trifluoromethyl iodide under specific conditions.

    Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to a primary amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(aminomethyl)-5-(trifluoromethyl)phenol;hydrochloride
  • 2-amino-4-(trifluoromethyl)phenol;hydrochloride

Uniqueness

2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride is unique due to the presence of both a methyl and a trifluoromethyl group on the phenol ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

CAS No.

59380-16-4

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.64 g/mol

IUPAC Name

2-(aminomethyl)-4-methyl-6-(trifluoromethyl)phenol;hydrochloride

InChI

InChI=1S/C9H10F3NO.ClH/c1-5-2-6(4-13)8(14)7(3-5)9(10,11)12;/h2-3,14H,4,13H2,1H3;1H

InChI Key

AKJGVRLSQIAOOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C(F)(F)F)O)CN.Cl

Origin of Product

United States

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